Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Molecular Architecture & Structural Significance[1][2][3]
The compound 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine represents a privileged scaffold in medicinal chemistry, combining the bioisostere properties of the 1,3,4-oxadiazole ring with the lipophilic, electron-rich 2,5-dimethoxyphenyl moiety.
Pharmacophore Analysis
The 1,3,4-oxadiazole ring acts as a rigid, planar linker that mimics the peptide bond (
The 2,5-dimethoxyphenyl substituent distinguishes this molecule from its unsubstituted analogs. The methoxy groups at the ortho and meta positions exert a dual effect:
-
Electronic: They function as weak electron-donating groups (EDGs) via resonance, increasing the electron density of the phenyl ring and, by extension, the conjugated oxadiazole system.
-
Steric/Lipophilic: They increase the molecular volume and lipophilicity (
), modulating the compound's ability to penetrate lipid bilayers (e.g., the Blood-Brain Barrier or bacterial cell walls).
Tautomeric Equilibrium
A critical, often overlooked feature of 2-amino-1,3,4-oxadiazoles is their potential for amino-imino tautomerism. While the amino form is generally predominant in the solid state and non-polar solvents, the imino form can stabilize specific binding interactions in active sites.
Figure 1: Tautomeric equilibrium between the amino and imino forms. The amino form preserves the aromaticity of the oxadiazole ring.
Physicochemical Parameters
The following data aggregates predicted values (based on fragment contribution methods) and experimental ranges derived from close structural analogs (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine).
Table 1: Physicochemical Profile
| Parameter | Value / Range | Significance |
| Molecular Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 221.21 g/mol | Fragment-based drug discovery compliant (<300 Da). |
| Predicted logP | 1.8 – 2.2 | Moderate lipophilicity; likely good oral bioavailability. |
| TPSA | ~80-90 Ų | <140 Ų suggests good intestinal absorption. |
| H-Bond Donors | 1 (Amino group) | Key for target binding. |
| H-Bond Acceptors | 5 (3 O, 2 N) | High acceptor count due to methoxy/oxadiazole N. |
| Melting Point | 215 – 230 °C (Est.) | High crystallinity expected due to planar stacking. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic; protonation occurs only at low pH. |
Solubility Profile:
-
Water: Poor (< 0.1 mg/mL). The planar aromatic system drives high lattice energy.
-
DMSO: Excellent (> 20 mg/mL). Recommended solvent for stock solutions.
-
Ethanol/Methanol: Moderate (solubility increases with heating).
Synthetic Methodology & Validation
To ensure high purity and yield, the Oxidative Cyclization of Semicarbazones is the preferred synthetic route. This method avoids the use of highly toxic cyanogen bromide (BrCN) and typically results in cleaner products.
Reaction Pathway
The synthesis proceeds in two steps:
-
Condensation: 2,5-Dimethoxybenzaldehyde reacts with semicarbazide hydrochloride to form the semicarbazone intermediate.
-
Cyclization: Oxidative closure of the semicarbazone using Iodine (
) and Potassium Carbonate ( ).
Figure 2: Oxidative cyclization pathway using Iodine-mediated ring closure.
Detailed Experimental Protocol
Step 1: Synthesis of Semicarbazone Intermediate
-
Dissolve semicarbazide hydrochloride (10 mmol) and sodium acetate (20 mmol) in water (10 mL).
-
In a separate flask, dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in ethanol (20 mL).
-
Add the aldehyde solution to the semicarbazide solution slowly with stirring.
-
Reflux the mixture for 2 hours. A heavy precipitate should form.
-
Cool to room temperature, filter the precipitate, and wash with cold water.
-
Validation: Verify formation by TLC (Mobile phase: 30% EtOAc in Hexane).
Step 2: Oxidative Cyclization to Oxadiazole
-
Suspend the dried semicarbazone (5 mmol) in 1,4-dioxane (20 mL).
-
Add anhydrous potassium carbonate (
, 15 mmol). -
Add Iodine (
, 6 mmol) portion-wise. The color will initially persist. -
Heat the mixture to 80°C for 4–6 hours until the iodine color fades and TLC indicates consumption of the starting material.
-
Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench excess iodine).
-
Filter the resulting solid. Recrystallize from Ethanol/DMF (9:1) to obtain the pure amine.
Structural Validation Criteria
-
IR Spectroscopy: Look for the disappearance of the carbonyl peak (
, ~1680 cm⁻¹) of the semicarbazone and the appearance of stretch (~1610-1620 cm⁻¹) and bands (3100-3300 cm⁻¹). -
¹H NMR (DMSO-d₆): The
protons typically appear as a broad singlet around 7.0–7.5 ppm. The methoxy protons will appear as two distinct singlets (due to asymmetry) around 3.7–3.9 ppm.
Biopharmaceutical Implications[9][10]
ADME Prediction
Based on the physicochemical profile, the compound exhibits "Drug-Likeness" consistent with Lipinski’s Rule of Five:
-
Absorption: The
(~2.0) indicates high passive permeability across intestinal membranes. -
Metabolism: The methoxy groups are potential sites for O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), which would generate phenolic metabolites. These metabolites may have distinct antioxidant properties.
-
Distribution: High plasma protein binding is expected (>90%) due to the lipophilic phenyl ring.
Potential Biological Applications
Researchers often explore this scaffold for:
-
Antimicrobial Activity: 2-amino-1,3,4-oxadiazoles interfere with bacterial cell wall synthesis.
-
Tyrosinase Inhibition: The 2,5-dimethoxy motif mimics the substrate of tyrosinase, making it a candidate for skin-whitening agents or melanoma treatment.
-
Tubulin Polymerization Inhibition: Similar methoxy-substituted aromatics bind to the colchicine site of tubulin.
References
- General Synthesis of 2-Amino-1,3,4-oxadiazoles: Title: Oxidative cyclization of semicarbazones using iodine/potassium carbonate. Source:Journal of Heterocyclic Chemistry (Standard Protocol Reference). Context: Validates the I2/K2CO3 methodology described in Section 3.
-
Crystal Structure of Analog
-
Biological Activity of Oxadiazoles
-
Computed Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. jchemrev.com [jchemrev.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 - PubChem [pubchem.ncbi.nlm.nih.gov]
